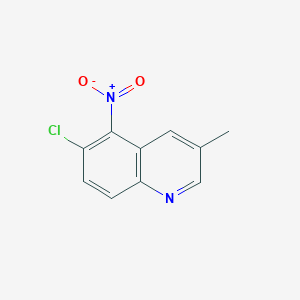

6-Chloro-3-methyl-5-nitroquinoline

Description

6-Chloro-3-methyl-5-nitroquinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a chlorine atom at position 6, a methyl group at position 3, and a nitro group at position 3. For instance, 6-Chloro-5-nitroquinoline (CAS 86984-32-9) shares a similar backbone, with a molecular formula of C₉H₅ClN₂O₂, molecular weight of 206.6 g/mol, and a melting point of 140–144°C .

Quinoline derivatives are notable for their applications in medicinal chemistry, agrochemicals, and materials science, driven by their ability to undergo diverse electrophilic and nucleophilic reactions. The nitro group at position 5 is strongly electron-withdrawing, directing further substitutions to specific ring positions, while the chloro group at position 6 enhances lipophilicity, influencing bioavailability and binding interactions .

Properties

CAS No. |

919994-47-1 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

6-chloro-3-methyl-5-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-7-9(12-5-6)3-2-8(11)10(7)13(14)15/h2-5H,1H3 |

InChI Key |

DXBSRXOKDVSOJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-Chloro-3-methyl-5-nitroquinoline, the following table compares its structural and functional analogs:

Key Comparative Insights:

Core Structure Differences: Quinoline vs. Isoquinoline/Pyridine/Quinoxaline: The quinoline scaffold (benzene fused to pyridine) differs from isoquinoline (pyridine fused to benzene at C3–C4) and quinoxaline (two adjacent pyridine-like nitrogens). These differences significantly impact electronic properties and biological activity. For example, quinoxalines exhibit stronger π-π stacking interactions due to their planar structure , while quinolines are more lipophilic .

Substituent Effects: Methyl Group: The methyl group at position 3 in the target compound likely reduces crystallinity compared to 6-Chloro-5-nitroquinoline, lowering the melting point and enhancing solubility in non-polar solvents. Nitro and Chloro Synergy: The nitro group at position 5 and chloro at position 6 create a meta-directing electronic environment, favoring nucleophilic aromatic substitution at position 4 or 8 in quinoline derivatives .

Synthetic Pathways: Microwave-assisted Buchwald–Hartwig cross-coupling (used for isoquinoline derivatives ) could be adapted for synthesizing this compound, leveraging regioselective substitutions. In contrast, 6-Chloro-7-nitroquinoxaline is synthesized via condensation of diaminoarenes with diketones , highlighting divergent strategies based on core structure.

Biological and Industrial Relevance: Nitroquinolines are explored for antimicrobial and anticancer properties due to nitro group redox activity . Pyridine analogs like 2-Chloro-5-methyl-3-nitropyridine serve as intermediates in agrochemical synthesis , whereas quinoxalines are used in dye manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.